3,4-Didehydroretinoic acid

Description

Context as an Endogenous Retinoid and Vitamin A Derivative

3,4-Didehydroretinoic acid (ddRA) is a naturally occurring retinoid and a derivative of vitamin A. nih.govontosight.ai It is an oxidized metabolite of retinol (B82714) (vitamin A) and is considered an active form of vitamin A, playing a crucial role in various biological processes. oup.comdrugbank.com Specifically, it is the 3,4-desaturated form of all-trans-retinoic acid. nih.gov This compound is found in various tissues, including the skin, and is involved in the regulation of gene expression. targetmol.comnih.gov

The biosynthesis of ddRA involves the conversion of retinol to 3,4-didehydroretinol (ddROH), a step catalyzed by the enzyme cytochrome P450 27C1 (CYP27C1). nih.govtdl.org Subsequently, ddROH is converted to ddRA. diva-portal.org This metabolic pathway highlights the intricate processes by which the body generates specific signaling molecules from dietary vitamin A. Human keratinocytes in culture have been shown to convert retinol into ddROH, which is then esterified within the cells. nih.gov

Historical Context of Discovery and Initial Characterization in Developmental Biology

The discovery of this compound as a significant biological molecule emerged from studies in developmental biology, particularly in the context of vertebrate limb development. Seminal research in the early 1990s identified ddRA as a novel, endogenous morphogen in the chick wing bud. oup.comnih.gov A morphogen is a substance that governs the pattern of tissue development.

It was demonstrated that local application of all-trans-retinoic acid to the anterior margin of the chick wing bud could induce a duplication of the digit pattern. nih.govbiologists.com Further investigation led to the isolation of another active compound from chick embryos, which was identified as all-trans-3,4-didehydroretinoic acid. nih.gov This discovery was significant because it revealed the existence of at least two endogenous retinoids with morphogenetic properties in the developing chick limb. nih.gov Subsequent studies confirmed that ddRA and all-trans-retinoic acid are equipotent in causing these digit duplications. nih.gov The major form of retinoic acid found in the developing chicken embryo is, in fact, ddRA. researchgate.netnih.gov

Expanding Understanding of its Role in Retinoid Signaling Networks

The understanding of this compound's role has expanded beyond its initial characterization as a morphogen. It is now recognized as a key player in the broader retinoid signaling network. oup.comtargetmol.comnih.gov Retinoid signaling is a crucial pathway that regulates a multitude of cellular processes, including growth, differentiation, and apoptosis.

This signaling is primarily mediated by nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). biologists.com this compound, along with all-trans-retinoic acid, functions as a ligand for these receptors. targetmol.comcambridge.org Upon binding, the receptor-ligand complex modulates the transcription of specific target genes. targetmol.comebi.ac.uk

Research has shown that ddRA and all-trans-retinoic acid exhibit similar biological activities in various systems. nih.gov They are equipotent inducers of differentiation in F9 teratocarcinoma cells and can inhibit keratinization in reconstructed skin models. nih.gov Furthermore, both retinoids show comparable affinities for RAR alpha, beta, and gamma, with dissociation constants (Kds) in the nanomolar range. nih.gov This indicates that ddRA is a significant and potent signaling molecule within the retinoid network, capable of eliciting a wide range of biological responses. The conversion of retinol to ddROH is considered a probable rate-limiting step in the formation of ddRA. nih.gov

Interactive Data Table: Comparison of Retinoid Activity

Interactive Data Table: Binding Affinities of Retinoids to Retinoic Acid Receptors

Structure

3D Structure

Propriétés

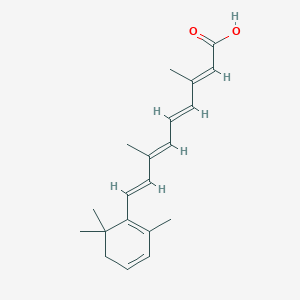

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESMXTWOAQFET-YCNIQYBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310910 |

Source

|

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4159-20-0 |

Source

|

| Record name | 3,4-Didehydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation of 3,4 Didehydroretinoic Acid

Precursor Pathways and Metabolic Intermediates

The journey to ddRA begins with the essential vitamin A, retinol (B82714), and proceeds through a series of metabolic conversions.

Conversion from Retinol and 3,4-Didehydroretinol

The initial and rate-limiting step in the formation of ddRA is the conversion of all-trans-retinol to all-trans-3,4-didehydroretinol (ddROH). nih.govebi.ac.uk This conversion has been demonstrated in human keratinocytes, which are considered the primary cell type for this process in the skin. nih.gov Studies have shown that cultured human keratinocytes can take up retinol and transform it into ddROH in a time- and dose-dependent manner. nih.gov This initial 3,4-desaturation is a critical control point in the synthesis of ddRA. Following its formation, ddROH serves as the direct precursor for subsequent oxidation steps leading to ddRA. The conversion from retinol to ddROH is not readily reversible. nih.gov

All-trans-3,4-Didehydroretinol as a Direct Precursor

Once formed, all-trans-3,4-didehydroretinol (ddROH) is the immediate precursor for the synthesis of 3,4-didehydroretinoic acid. nih.govsinobiological.comkarger.com The metabolic pathway mirrors that of retinoic acid synthesis from retinol, involving two sequential oxidation steps. First, ddROH is oxidized to all-trans-3,4-didehydroretinaldehyde (ddRAL). This is followed by the irreversible oxidation of ddRAL to all-trans-3,4-didehydroretinoic acid (ddRA). ebi.ac.uk The presence of ddROH and its subsequent conversion to ddRA highlight a distinct branch in retinoid metabolism, particularly active in the epidermis. karger.com

Key Enzymatic Processes in Didehydroretinoid Synthesis

The conversion of retinol to ddRA is orchestrated by a series of specific enzymes, with cytochrome P450s and dehydrogenases playing central roles.

Role of Human Cytochrome P450 27C1 (CYP27C1) in 3,4-Desaturation of Retinoids

The key enzyme responsible for the initial 3,4-desaturation of retinoids is human Cytochrome P450 27C1 (CYP27C1). mapmygenome.inwikipedia.org This enzyme catalyzes the conversion of all-trans-retinol to all-trans-3,4-didehydroretinol. sinobiological.commapmygenome.inontosight.ai CYP27C1 exhibits a high catalytic efficiency for retinol, indicating this is its primary substrate. mapmygenome.inwikipedia.org While it can also act on all-trans-retinal (B13868) and all-trans-retinoic acid, its main function appears to be the production of vitamin A2 (ddROH) from vitamin A1 (retinol). sinobiological.commapmygenome.inwikipedia.org This desaturation step is unusual for a mammalian P450 enzyme, which typically catalyzes hydroxylation reactions. wikipedia.org The expression of CYP27C1 in the skin epidermis underscores its importance in local retinoid metabolism. wikipedia.orgtdl.org

Other Enzymes and Their Substrates in the Conversion Pathways

Following the initial desaturation by CYP27C1, the subsequent oxidation steps to form ddRA are carried out by dehydrogenases. The oxidation of ddROH to ddRAL is likely catalyzed by retinol dehydrogenases (RDHs). For instance, Retinol Dehydrogenase 4 (RoDH-4) has been shown to oxidize 3,4-didehydroretinol to its corresponding aldehyde. ebi.ac.ukresearchgate.net The final, irreversible oxidation of ddRAL to ddRA is carried out by retinaldehyde dehydrogenases (RALDHs). nih.govcambridge.org Several members of the short-chain dehydrogenase/reductase (SDR) superfamily are implicated in these conversions. nih.gov For example, Retinol Dehydrogenase 10 (RDH10) is known to be a key enzyme in the oxidation of retinol to retinaldehyde, a rate-limiting step in retinoic acid biosynthesis. nih.govwikipedia.org It is plausible that these enzymes also act on their didehydro- counterparts.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, subject to feedback inhibition and other control mechanisms. Studies have shown that treatment of cultured human keratinocytes with all-trans-retinoic acid leads to a decrease in the production of ddRA. ebi.ac.uknih.gov This suggests a feedback mechanism where the end-product of one retinoid pathway can influence the activity of a parallel pathway. Specifically, exogenous retinoic acid was found to decrease the utilization of 3,4-didehydroretinyl esters, which serve as a storage form and source for ddRA synthesis. nih.gov Furthermore, certain synthetic retinoids have been shown to inhibit the formation of ddROH from retinol, indicating that the initial desaturation step is a key regulatory point. karger.comkarger.com Substances like citral (B94496) and ketoconazole, known to interfere with vitamin A metabolism, also significantly reduce the synthesis of ddROH. karger.comkarger.com The expression of enzymes involved in ddRA synthesis can also be influenced by external factors, such as ultraviolet (UV) light. tdl.org

Influence of Other Retinoids and Exogenous Compounds on Synthesis

The biosynthesis of this compound is significantly influenced by the presence of other retinoids and various exogenous compounds. In cultured human skin, the formation of 3,4-didehydroretinol, the direct precursor to ddRA, is markedly inhibited by putative retinol metabolites such as all-trans-retinoic acid, 13-cis-retinoic acid, and ddRA itself. nih.govebi.ac.uk This suggests a product-based negative feedback loop.

Synthetic retinoids used in dermatology also impact this pathway. Acitretin and the arotinoid Ro 13-7410 cause a moderate inhibition (60-70%) of 3,4-didehydroretinol formation, while 4-(N-hydroxyphenyl)retinamide results in only a slight inhibition (25%). nih.govebi.ac.uk In cultured human keratinocytes, the therapeutic retinoid 13-cis-retinoic acid (isotretinoin) has been shown to block the biosynthesis of 3,4-didehydroretinol from retinol. nih.gov

Exogenous compounds not classified as retinoids can also interfere with the synthesis. Citral and ketoconazole, which are known to interfere with the oxidative metabolism of vitamin A, diminish the formation of 3,4-didehydroretinol by 70% and 95%, respectively. nih.govebi.ac.uk This indicates that cytochrome P450 enzymes are crucial for this metabolic step. Indeed, human cytochrome P450 27C1 (CYP27C1) has been identified as the enzyme that catalyzes the 3,4-desaturation of retinol to form 3,4-didehydroretinol. ebi.ac.uktdl.orgresearchgate.net

| Compound | Effect on 3,4-Didehydroretinol Synthesis | Inhibition Level | Source(s) |

| Endogenous Retinoids | |||

| all-trans-Retinoic Acid | Inhibition | 80-90% | nih.gov, ebi.ac.uk |

| 13-cis-Retinoic Acid | Inhibition | 80-90% | nih.gov, nih.gov, ebi.ac.uk |

| This compound | Inhibition | 80-90% | nih.gov, ebi.ac.uk |

| Synthetic Retinoids | |||

| Acitretin | Inhibition | 60-70% | nih.gov, ebi.ac.uk |

| Arotinoid Ro 13-7410 | Inhibition | 60-70% | nih.gov, ebi.ac.uk |

| 4-(N-hydroxyphenyl)retinamide | Inhibition | 25% | nih.gov, ebi.ac.uk |

| Other Exogenous Compounds | |||

| Citral | Inhibition | 70% | nih.gov, ebi.ac.uk |

| Ketoconazole | Inhibition | 95% | nih.gov, ebi.ac.uk |

Species and Tissue-Specific Differences in Endogenous Production

The endogenous production and presence of this compound vary significantly across different species and even among different tissues within the same organism.

Abundance in Avian Embryos and Certain Fish/Amphibians

This compound has been identified as a crucial, endogenous signaling molecule in avian development. ebi.ac.uknih.gov It was first isolated as a novel morphogenetic signal in the chick wing bud. cambridge.orgkarger.com Studies of early-stage (stage 5-8) quail embryos provided direct evidence for the presence of endogenous ddRA at a concentration of approximately 4 nM. nih.gov In slightly later stage chick embryos (stage 24), ddRA is the most prevalent form of retinoic acid. researchgate.net Its distribution is highly tissue-specific; for example, the neural tube contains very high levels, while the heart has very little. researchgate.net

In many freshwater fish and amphibians, 3,4-didehydroretinoids, including the precursor 3,4-didehydroretinol (Vitamin A2), are abundant, particularly in the eye. nih.govresearchgate.netnih.govmdpi.comwustl.edu The conversion of vitamin A1 (retinol) to vitamin A2 (3,4-didehydroretinol) is catalyzed by the enzyme CYP27C1. nih.govwustl.edu This conversion allows for a red-shift in the spectral sensitivity of photoreceptors, which is an adaptation to different light environments, such as the switch from saltwater to freshwater habitats. nih.govwustl.edu While the primary focus in these species is often on the visual cycle, the presence of the precursor suggests the potential for local synthesis of ddRA.

| Species Group | Tissue/Stage | Finding | Concentration | Source(s) |

| Avian (Quail) | Stage 5-8 Embryos | Endogenous presence confirmed | 4 nM | nih.gov |

| Avian (Chick) | Stage 24 Embryo (Neural Tube) | High levels, most prevalent RA form | High (29-fold > heart) | researchgate.net |

| Avian (Chick) | Stage 24 Embryo (Heart) | Very low levels | - | researchgate.net |

| Avian (Chick) | Wing Bud | Identified as a morphogenetic signal | - | cambridge.org, karger.com |

| Fish/Amphibians | Eye | Precursor (Vitamin A2) is an important visual chromophore | Abundant | nih.gov, mdpi.com, nih.gov |

Presence and Production in Human Skin and Cultured Keratinocytes

In humans, 3,4-didehydroretinoids are found in significant amounts in the skin. nih.govresearchgate.netmdpi.com Human epidermis contains four major vitamin A components: retinol, 3,4-didehydroretinol, and the fatty acyl esters of both alcohols. karger.com The local production of ddRA from retinol is a key feature of epidermal vitamin A metabolism. ebi.ac.uk

Molecular Mechanisms and Signaling Transduction of 3,4 Didehydroretinoic Acid

Interaction with Nuclear Retinoid Receptors

The biological effects of 3,4-didehydroretinoic acid (ddRA), a naturally occurring analog of retinoic acid (RA), are primarily mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). researchgate.net These receptors function as ligand-dependent transcription factors, regulating the expression of a vast array of genes involved in cellular differentiation, proliferation, and embryonic development. researchgate.netdiva-portal.org

Binding Affinity to Retinoic Acid Receptors (RARα, RARβ, RARγ)

Extensive research has demonstrated that all-trans-3,4-didehydroretinoic acid (at-ddRA) binds to the three RAR subtypes (α, β, and γ) with an affinity that is comparable to that of all-trans-retinoic acid (atRA). nih.govnih.gov Studies using competitive binding assays, where at-ddRA competes with radiolabeled atRA for binding to the receptors, have consistently shown similar IC50 values for both compounds. nih.gov The dissociation constants (Kd) for the binding of both atRA and at-ddRA to RARα, RARβ, and RARγ have been reported to be in the nanomolar range, specifically between 3 and 47 nM, indicating a high affinity for all three receptor subtypes. nih.govebi.ac.uk This similarity in binding affinity suggests that at-ddRA can effectively activate RAR-mediated signaling pathways. nih.gov

| Compound | Receptor | Binding Affinity (Kd) |

| all-trans-Retinoic Acid | RARα, RARβ, RARγ | 3 - 47 nM |

| This compound | RARα, RARβ, RARγ | 3 - 47 nM |

Activation of Retinoid X Receptors (RXRs) and Receptor Heterodimers

A key distinction in the molecular mechanism of at-ddRA lies in its interaction with RXRs. Unlike atRA, which is a high-affinity ligand exclusively for RARs, at-ddRA has been shown to bind to and activate RXRs. nih.govpnas.org In fact, studies have indicated that at-ddRA exhibits a higher affinity for RXRα than atRA. nih.gov This dual-receptor specificity allows at-ddRA to activate both RAR-RXR heterodimers and, potentially, RXR homodimers. nih.govpnas.org The activation of RAR-RXR heterodimers is a crucial step in retinoid signaling, as these complexes bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. mdpi.com The ability of at-ddRA to activate both partners of the RAR-RXR heterodimer can lead to a more robust transcriptional response compared to ligands that only activate the RAR component. nih.govpnas.org

Comparative Receptor Binding and Transactivation Properties with All-trans-Retinoic Acid

While at-ddRA and atRA exhibit nearly identical binding affinities for RARs, their differing abilities to activate RXRs result in distinct transactivation profiles. nih.govnih.gov In cellular transactivation assays, at-ddRA and atRA show similar potency in inducing transcription through RARα. nih.gov However, at-ddRA demonstrates a significantly higher (2- to 3-fold) activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers when compared to atRA. nih.gov This enhanced transactivation potential through RXR-containing complexes suggests that at-ddRA may regulate a unique subset of genes or elicit stronger responses from genes that are co-regulated by both RARs and RXRs. nih.gov

Transcriptional Activation and Gene Expression Modulation

The binding of this compound to nuclear retinoid receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression. This process involves the recruitment of co-regulatory proteins and the subsequent activation or repression of target gene transcription.

Induction of Retinoid-Responsive Genes, including RARβ2

One of the well-characterized target genes of retinoid signaling is the retinoic acid receptor beta 2 (RARβ2) gene itself, which contains a RARE in its promoter region. annualreviews.orgnih.gov The induction of RARβ2 expression serves as a classic example of a positive feedback loop in retinoid signaling. Studies in various cell types, including avian neurons and vitamin A-deficient quail embryos, have shown that at-ddRA is a potent inducer of RARβ2 expression, with an efficacy comparable to that of atRA. nih.govbiopolymers.org.ua This induction is a direct consequence of the at-ddRA-activated RAR/RXR heterodimer binding to the RARE in the RARβ2 promoter, thereby stimulating its transcription. nih.gov

Mechanisms of Ligand-Dependent Transcription Factor Activity

The binding of a ligand, such as this compound, to the ligand-binding domain of an RAR within a RAR-RXR heterodimer induces a conformational change in the receptor. mdpi.com In the absence of a ligand, the heterodimer is often bound to DNA in a complex with co-repressor proteins, which in turn recruit histone deacetylases (HDACs) to maintain a condensed chromatin structure and repress transcription. mdpi.com Upon ligand binding, the co-repressors are displaced, and co-activator proteins, such as those of the SRC family, are recruited. mdpi.com These co-activators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, resulting in a more relaxed chromatin state that is permissive for transcription. mdpi.com This ligand-dependent switch from a repressive to an active transcriptional complex is the fundamental mechanism by which this compound modulates the expression of its target genes. diva-portal.org

Differential Gene Regulation Based on Concentration Levels

The biological effects of this compound (ddRA), an endogenous retinoid, are intricately linked to its concentration, leading to differential regulation of gene expression. Studies have demonstrated that the transcriptional response to ddRA is not linear and that varying concentrations can trigger distinct cellular outcomes. For instance, in CV-1 cells, ddRA was shown to induce RARα-mediated transcription in a concentration-dependent manner, with activity observed in the 10⁻⁹ to 10⁻⁶ M range. nih.gov This suggests that even at low concentrations, ddRA can effectively initiate gene transcription through retinoic acid receptors (RARs).

Further research in human primary keratinocytes revealed that the number of genes affected by both all-trans-retinoic acid (atRA) and ddRA was significantly higher in differentiated cells (over 350 genes) compared to proliferating cells (approximately 20 genes). nih.gov This indicates that the cellular differentiation state profoundly influences the transcriptional response to ddRA. In Xenopus embryos, exposure to increasing concentrations of retinoic acid (1, 10, 100, and 1,000 nM) resulted in a dose-dependent response of genes involved in RA metabolism, such as DHRS3 and CYP26A1. frontiersin.org While this study focused on atRA, the principles of concentration-dependent gene regulation are likely applicable to ddRA, given their similar mechanisms of action. The ability of a given retinoid receptor heterodimer to be activated at different concentrations of retinoic acid on various response elements highlights the complexity of this regulation. nih.gov

| Cell/System | Concentration Range | Key Findings | Reference |

| CV-1 cells | 10⁻⁹ to 10⁻⁶ M | Induced RARα-mediated transcription. | nih.gov |

| Human primary keratinocytes | Not specified | Affected >350 genes in differentiated cells vs. ≈20 in proliferating cells. | nih.gov |

| Xenopus embryos | 1, 10, 100, 1,000 nM (atRA) | Dose-dependent response of RA metabolism genes. | frontiersin.org |

Specificity in Retinoid Receptor Pathways

This compound plays a crucial role in activating heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov These heterodimers are key mediators of retinoid signaling. All-trans-3,4-didehydroretinoic acid (at-ddRA) has been shown to bind to RARα, β, and γ with an affinity similar to that of all-trans-retinoic acid (atRA). nih.govcambridge.org However, at-ddRA exhibits a higher affinity for RXRα compared to atRA. nih.gov This enhanced binding to RXRα contributes to a more potent activation of RARβ-RXRα heterodimers, resulting in a two- to three-fold higher transcriptional activation compared to atRA. nih.gov

The 9-cis isomer of ddRA (9-cis-ddRA) is also a potent activator of both RARs and RXRs. nih.govpnas.org This dual activity allows 9-cis-ddRA to efficiently activate RAR-RXR heterodimers, likely by engaging both partners of the dimer. nih.gov The ability of both RAR and RXR subunits within the heterodimer to be activated simultaneously, especially in the presence of ligands for both, is critical for certain biological responses. diva-portal.org

The signaling output of this compound is not solely dependent on its binding to individual receptors but also on the specific receptor dimer and the DNA response element involved. This concept is known as response pathway selectivity. nih.govnih.gov Different RAR-RXR heterodimers can exhibit distinct activation patterns when bound to various response elements, and a single heterodimer can be activated at different ligand concentrations depending on the DNA it is bound to. nih.gov

All-trans-ddRA activates RAR-RXR heterodimers by acting through the RAR partner. nih.gov In contrast, 9-cis-ddRA can activate both the RAR and RXR components of the heterodimer, often leading to a more robust transcriptional response. nih.gov This synergistic activation underscores the importance of both subunits in mediating the ligand-induced signal. nih.gov Furthermore, at-ddRA has been found to produce a significantly higher activation of transcription mediated by RXRα homodimers compared to atRA, highlighting its dimer-specific agonism. nih.gov

| Ligand | Receptor Target | Heterodimer Activation | Key Characteristics | Reference |

| all-trans-3,4-didehydroretinoic acid (at-ddRA) | RARs, RXRα (higher affinity than atRA) | Activates RAR-RXR heterodimers via the RAR subunit. | 2-3 fold higher activation of RARβ-RXRα heterodimers compared to atRA. | nih.govnih.gov |

| 9-cis-3,4-didehydroretinoic acid (9-cis-ddRA) | RARs and RXRs | Activates both RAR and RXR subunits in the heterodimer. | Leads to efficient and often synergistic activation. | nih.govpnas.org |

Crosstalk with Other Intracellular Signaling Pathways

The retinoid signaling pathway, including the actions of this compound, engages in significant crosstalk with the epidermal growth factor (EGF) signaling cascade. The EGF receptor (EGFR) pathway is a critical regulator of cell growth, proliferation, and differentiation. embopress.orgmdpi.com Dimerization of the EGFR stimulates its kinase activity, leading to the activation of downstream pathways such as the Ras/ERK and PI3K/AKT pathways. embopress.orgmdpi.com

Studies investigating the interaction between retinoids and EGF signaling have revealed complex interactions. For instance, in certain cell types, combining EGF with vitamin D3, another nuclear receptor ligand, can potentiate the expression of target genes like CYP24A1. diva-portal.org This effect is dependent on the PI3K/AKT and ERK1/2 pathways, which are downstream of EGFR activation. diva-portal.org While direct studies on ddRA and EGFR crosstalk are limited, the known interactions of other retinoids with the EGFR pathway suggest a potential for similar modulatory effects. The co-expression of receptor tyrosine kinases like EGFR can lead to signaling crosstalk that promotes cell survival, and inhibiting multiple pathways may be necessary for therapeutic effects. oncotarget.com

Evidence points to a significant interplay between retinoid signaling and the Wingless-type MMTV integration site (WNT) signaling pathway. The WNT pathway is crucial for embryonic development and tissue homeostasis. The canonical WNT pathway involves the stabilization and nuclear accumulation of β-catenin, which then interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate gene expression. nih.gov

Retinoic acid has been shown to modulate WNT signaling in multiple ways. In embryonic stem cells, retinoic acid suppresses the canonical WNT pathway while activating the noncanonical pathway. nih.gov It can reduce the levels of phosphorylated β-catenin and increase the expression of noncanonical WNT ligands and receptors. nih.gov In chondrocytes, all-trans-retinoic acid can increase WNT/β-catenin signaling, leading to an upregulation of several WNT proteins and receptors. nih.gov This interaction suggests that retinoids, likely including this compound, can fine-tune cellular processes by modulating the balance between different branches of the WNT signaling cascade.

Cross-Regulation with AP-1 Signaling

The biological effects of this compound (ddRA), similar to other retinoids, are not confined to the direct transcriptional regulation of genes via retinoic acid response elements (RAREs). A significant part of its molecular action involves intricate cross-regulation with other major signaling pathways, most notably the Activator Protein-1 (AP-1) pathway. nih.govnih.govpnas.org This interaction is crucial for modulating cellular processes such as proliferation, differentiation, and apoptosis, particularly in epithelial tissues like the skin. nih.govdiva-portal.org

Retinoid signaling, mediated by Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), generally exerts an antagonistic effect on AP-1 activity. nih.gov AP-1 is a transcription factor typically composed of homodimers or heterodimers of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. It plays a pivotal role in promoting the transcription of genes involved in cellular differentiation. nih.gov In human keratinocytes, for instance, AP-1 is a key regulator of genes that are induced during differentiation, including transglutaminase 1 (TGM1), loricrin (LOR), and certain keratins (KRT1). nih.gov

The activation of RARs by ligands such as all-trans-retinoic acid (atRA) and ddRA leads to the repression of these AP-1-responsive genes. nih.gov The mechanism of this antagonism is multifaceted. One primary way this occurs is through direct protein-protein interaction. The ligand-activated RAR/RXR heterodimer can bind to components of the AP-1 complex, such as c-Jun and c-Fos, thereby preventing AP-1 from binding to its own DNA response elements (phorbol ester response elements or TREs). This sequestration of AP-1 components effectively inhibits their transcriptional activity.

Another proposed mechanism involves competition for limited pools of transcriptional co-activators, such as CREB-binding protein (CBP)/p300. Both RAR/RXR and AP-1 require these co-activators to initiate transcription. When RARs are activated by a retinoid like ddRA, they recruit these co-activators, making them less available for the AP-1 complex. This competition results in the downregulation of AP-1-mediated gene expression.

Research indicates that a proper balance between retinoid signaling and AP-1 activity is essential for maintaining normal keratinocyte differentiation. diva-portal.org An imbalance, such as reduced RAR/RXR expression, could lead to unchecked AP-1 activity, contributing to pathological conditions. While many studies have focused on atRA, the functional similarities between atRA and ddRA, including their equipotent binding to RARs, suggest that ddRA participates in this cross-regulatory network in a comparable manner. nih.govnih.gov Both atRA and ddRA are known to inhibit keratinization in reconstructed skin models, an effect linked to the suppression of differentiation markers controlled by AP-1. ebi.ac.uk

The table below summarizes key molecular players and findings related to the cross-regulation between the retinoid and AP-1 signaling pathways.

| Component Category | Specific Molecule/Gene | Role in Cross-Regulation | Reference |

| Retinoid Ligand | This compound (ddRA) | Activates RARs, initiating the antagonistic action against AP-1 signaling. | nih.govnih.gov |

| Retinoid Receptors | Retinoic Acid Receptors (RARs) | Upon ligand binding, interact with and inhibit AP-1 components. | nih.govnih.gov |

| Retinoid X Receptors (RXRs) | Form heterodimers with RARs (e.g., RARγ/RXRα), which is the primary complex that antagonizes AP-1. | nih.gov | |

| AP-1 Components | c-Jun, c-Fos | Key proteins of the AP-1 transcription factor complex that are inhibited by activated RAR/RXR heterodimers. | nih.gov |

| AP-1 Target Genes | TGM1, LOR, KRT1, IVL | Genes involved in keratinocyte differentiation; their expression is promoted by AP-1 and repressed by retinoids. | nih.gov |

| Signaling Activator | Phorbol 12-myristate 13-acetate (PMA) | An activator of the Protein Kinase C (PKC) pathway, which in turn activates AP-1 signaling. | diva-portal.org |

This antagonistic relationship between this compound-activated receptors and the AP-1 pathway is a fundamental mechanism by which retinoids exert their profound influence on cell fate and function.

Biological Functions and Physiological Roles of 3,4 Didehydroretinoic Acid

Developmental Biology and Morphogenesis

The involvement of 3,4-didehydroretinoic acid in the intricate processes of developmental biology is well-documented, particularly in avian and amphibian models. It functions as a critical signaling molecule that influences the formation of structures and the differentiation of cells along the body axes.

Function as an Endogenous Morphogen in Vertebrate Development

This compound has been identified as an endogenous morphogen in vertebrate development, playing a role similar to that of retinoic acid. A morphogen is a substance that governs the pattern of tissue development and the positions of the various specialized cell types within a tissue. It spreads from a localized source and forms a concentration gradient across a developing tissue.

In the developing embryo, the precise spatial and temporal distribution of morphogens like this compound is critical for normal development. Gradients of these retinoids are established through a balance of synthesis and degradation, which is essential for the proper patterning of the anterior-posterior axis during early embryonic development. This controlled distribution allows cells to determine their position and subsequent developmental fate based on the concentration of the morphogen they are exposed to.

Research has shown that this compound is formed metabolically from retinol (B82714) and acts as a morphogen in specific tissues, such as the chick-embryo limb buds and parts of the central nervous system. Its presence and activity underscore the complexity of vitamin A metabolism in orchestrating tissue differentiation and morphogenesis.

Induction of Digit Pattern Duplications in Chick Limb Buds

One of the most striking demonstrations of this compound's morphogenetic activity is its ability to induce digit pattern duplications in the limb buds of chick embryos. When applied locally to the anterior margin of a developing wing bud, it can cause the formation of a mirror-image duplication of the digit pattern.

This effect is remarkably similar to that observed with the application of all-trans-retinoic acid, and studies have shown that this compound and retinoic acid are equipotent in causing these digit duplications. The normal pattern of digits in a chick wing is 2-3-4. Application of this compound can lead to patterns such as 4-3-2-2-3-4, indicating a complete reprogramming of the positional identity of the anterior cells.

The ability to induce these duplications is a hallmark of molecules with polarizing activity in the limb bud. The discovery of this compound as an endogenous compound with this capability suggests that at least two retinoids are involved in the morphogenetic signaling required for proper limb patterning.

| Retinoid | Observed Effect on Chick Limb Bud | Potency |

| all-trans-Retinoic Acid | Induction of mirror-image digit pattern duplications | High |

| all-trans-3,4-Didehydroretinoic Acid | Induction of mirror-image digit pattern duplications | Equipotent to all-trans-retinoic acid |

Support for Neuronal Development and Survival in Avian Embryos

In addition to its role in limb patterning, all-trans this compound (at-ddRA) is a biologically significant retinoid in the embryonic development of avian species, where it supports the survival and differentiation of neurons. Studies on sympathetic neurons from embryonic chicks have shown that at-ddRA is as effective as all-trans retinoic acid (atRA) in promoting neuronal health and development.

The mechanism of action for at-ddRA in chick neurons involves its interaction with nuclear retinoid receptors. It has been demonstrated that at-ddRA can increase the expression of retinoid-responsive genes, such as RARβ2, in neurons, similar to the action of atRA. This indicates that at-ddRA binds to and activates these receptors to initiate a transcriptional response that supports neuronal development.

Regulation of Cell Differentiation in the Developing Central Nervous System

This compound is also implicated in the regulation of cell differentiation within the developing central nervous system (CNS). As a morphogen, its concentration gradient can influence the patterning and specification of different neuronal subtypes.

The formation of the CNS is a highly regulated process involving the precise expression of genes that determine the fate of neural progenitor cells. Retinoids are known to be key regulators in this process. The presence of this compound as a metabolic product of retinol in the CNS of chick embryos suggests its direct involvement in the complex signaling pathways that govern neural differentiation.

Cellular Homeostasis and Differentiation Processes

Beyond its role in embryogenesis, this compound is involved in maintaining cellular homeostasis and promoting differentiation in various cell types.

Promotion of Cell Differentiation

This compound, much like retinoic acid, is a potent inducer of cell differentiation. This function is fundamental to its role as a vitamin A metabolite, contributing to the proper development and maintenance of tissues. The process of differentiation involves a cell changing from one cell type to a more specialized type.

Inhibition of Cell Proliferation

While direct and extensive research into the specific inhibitory effects of this compound (ddRA) on cell proliferation is limited, studies on its closely related analogue, all-trans-retinoinoic acid (ATRA), provide significant insights. Retinoids are well-documented regulators of cell growth and differentiation. mdpi.com

Excessive levels of ATRA have been shown to inhibit cell proliferation in a dose-dependent manner in cultured human embryonic palatal mesenchymal (HEPM) cells. frontiersin.org For instance, treatment of HEPM cells with ATRA at concentrations ranging from 1 to 30 μM resulted in a progressive decrease in cell proliferation activity. frontiersin.org This suggests that retinoids, in general, play a crucial role in controlling cell growth. Given that ddRA and ATRA exhibit similar biological activities in several systems, it is plausible that ddRA also possesses anti-proliferative properties. nih.gov However, further direct investigation is required to fully elucidate the specific effects and mechanisms of ddRA on cell proliferation across various cell types.

In the context of cancer, retinoids have been explored for their anti-cancer properties. nih.gov ATRA has been shown to inhibit the proliferation of human breast cancer cells and can enhance the efficacy of other anticancer drugs. researchgate.net The anti-proliferative effects of ATRA are often linked to its ability to induce cell differentiation. nih.gov

Induction of Apoptosis (Programmed Cell Death)

There is a notable lack of direct scientific evidence specifically demonstrating the induction of apoptosis by this compound. However, the broader class of retinoids, particularly ATRA and the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), have been shown to induce programmed cell death in various cancer cell lines. nih.gov

For example, 4HPR is a potent inducer of apoptosis in human head and neck squamous cell carcinoma cell lines. nih.gov In several of these cell lines, treatment with 10 µM 4HPR for 5 to 7 days resulted in DNA fragmentation, a hallmark of apoptosis. nih.gov In comparison, ATRA showed a less pronounced effect. nih.gov Morphological changes associated with apoptosis, such as chromatin condensation and nuclear segmentation, were also observed following 4HPR treatment. nih.gov

In breast cancer cells, retinoic acid has been observed to control cancer cell proliferation through the induction of cell death, with evidence suggesting the stimulation of the mitochondrial pathway leading to apoptosis. nih.gov Given the structural and functional similarities between ddRA and other retinoids, it is hypothesized that ddRA may also play a role in apoptosis, but this remains to be confirmed through direct experimental evidence. nih.gov Retinoids are known to regulate cell apoptosis, differentiation, and proliferation within the skin. nih.gov

Tissue-Specific Biological Activities

Effects on Human Keratinocyte Differentiation and Inhibition of Keratinization

This compound demonstrates significant biological activity in human keratinocytes, with effects that are comparable to those of all-trans-retinoic acid. nih.gov Both ddRA and ATRA are effective inhibitors of keratinization in a reconstructed skin model, showing activity at a concentration of 100 nM. nih.gov

In cultured human keratinocytes, both retinoids inhibit the production of the keratinocyte transglutaminase enzyme, a key marker of keratinocyte differentiation, with a 50% inhibition (IC50) achieved at a concentration of approximately 20 nM for both compounds. nih.gov This indicates their equipotency in modulating the differentiation of these epidermal cells. The regulation of retinoid metabolism in keratinocytes is a complex process. For instance, treatment of cultured human epidermal keratinocytes with ATRA has been shown to decrease the cellular concentrations of both retinoic acid and this compound, suggesting a feedback mechanism in the regulation of active retinoid levels. nih.govebi.ac.uk

Potential Role in Maintaining Skin and Mucous Membrane Health

The presence and biological activity of this compound in the skin suggest its importance in maintaining the health and integrity of this vital organ. Retinoids, as a class, are essential for the normal growth, differentiation, and maintenance of epithelial tissues, including the skin and mucous membranes. mdpi.com

The ability of ddRA to inhibit keratinization and promote proper differentiation of keratinocytes is crucial for a healthy epidermal barrier. nih.gov Dysregulation of these processes can lead to various skin disorders. Furthermore, the metabolic stability of ddRA may play a protective role. It has been proposed that the conversion of retinoic acid to ddRA could be a mechanism to maintain functional retinoid levels in the skin, as ddRA is not as readily oxidized by cytochrome P450 enzymes as ATRA. nih.gov This suggests that ddRA may serve as a more stable reservoir of active retinoids within the skin.

While direct evidence for the role of ddRA in mucous membranes is not as well-documented, the general role of retinoids in mucosal immunity and epithelial health is established. For example, retinoic acid has been shown to be elevated in the mucosa of patients with active ulcerative colitis, where it may play a proinflammatory role. nih.gov This highlights the importance of tightly regulated retinoid signaling in mucosal tissues.

Comparative Biological Activities Across Diverse Cell Lines

Studies comparing the biological activities of this compound and all-trans-retinoic acid have revealed largely similar potencies across different cell lines, underscoring their shared mechanisms of action.

In F9 teratocarcinoma stem cells, both ddRA and ATRA are equipotent inducers of differentiation into visceral endoderm. nih.govnih.govmetododibella.org This indicates that both molecules are equally effective at initiating this specific developmental program in this cell type.

Furthermore, in the developing nervous system of chicks, all-trans-3,4-didehydroretinoic acid (at-ddRA) is as effective as ATRA in supporting the survival and differentiation of sympathetic neurons. nih.gov This suggests a conserved role for both retinoids in neuronal development in this avian model. The similar activities of ddRA and ATRA are attributed to their comparable binding affinities for nuclear retinoic acid receptors (RARs), which are the primary mediators of retinoid signaling. nih.gov

| Cell Line/System | Biological Effect | Comparative Potency of this compound vs. All-trans-retinoic Acid |

| Human Keratinocytes | Inhibition of Keratinocyte Transglutaminase Production | Equipotent (IC50 ≈ 20 nM for both) nih.gov |

| Reconstructed Human Skin | Inhibition of Keratinization | Equipotent (Effective at 100 nM) nih.gov |

| F9 Teratocarcinoma Cells | Induction of Differentiation | Equipotent nih.gov |

| Chick Sympathetic Neurons | Support of Survival and Differentiation | Equally effective nih.gov |

Methodological Approaches and Research Techniques in 3,4 Didehydroretinoic Acid Studies

In Vitro Experimental Models

In vitro models provide controlled environments to study the cellular and molecular effects of 3,4-didehydroretinoic acid.

Cultured human epidermal keratinocytes are a primary tool for examining the metabolism and biological activity of retinoids in the skin. Studies using these cells have demonstrated that they can convert retinol (B82714) into 3,4-didehydroretinol, a direct precursor of this compound. nih.govtheadl.com This conversion is a dose- and time-dependent process. nih.govtheadl.com

Research has shown that in differentiated keratinocytes, a significant portion of cell-associated retinol is metabolized into 3,4-didehydroretinol. nih.govtheadl.com Interestingly, under certain culture conditions, neither labeled this compound nor retinoic acid were detected after the addition of radiolabeled retinol, suggesting that 3,4-didehydroretinol is the main neutral metabolite. nih.govtheadl.com The rate of this conversion is influenced by culture conditions, such as the concentration of calcium and the presence of serum in the medium. nih.govtheadl.com

In terms of activity, this compound has been shown to be as potent as all-trans-retinoic acid (atRA) in influencing keratinocyte function. For instance, both retinoids inhibit the production of keratinocyte transglutaminase, an enzyme involved in the terminal differentiation of epidermal cells, with a 50% inhibition observed at a concentration of about 20 nM for both compounds. nih.gov Furthermore, studies have demonstrated that retinoic acid does not metabolize to this compound in these cells, and any slow conversion of this compound to retinoic acid is not sufficient to account for its biological effects. nih.gov Exogenous retinoic acid can also influence the metabolism of vitamin A2-related retinoids, leading to decreased production of this compound. nih.gov

| Compound | Assay | Effective Concentration | Reference |

|---|---|---|---|

| This compound | Inhibition of Transglutaminase Production | ~20 nM (for 50% inhibition) | nih.gov |

| all-trans-Retinoic acid | Inhibition of Transglutaminase Production | ~20 nM (for 50% inhibition) | nih.gov |

To understand the role of this compound in neuronal development, researchers have utilized embryonic cell cultures, such as sympathetic neurons from chick embryos. nih.gov These studies have revealed that all-trans-3,4-didehydroretinoic acid (at-ddRA) is as effective as atRA in supporting the survival and differentiation of these neurons. nih.gov

The mechanism of action for at-ddRA in these cells involves the activation of nuclear retinoid receptors. nih.gov Both at-ddRA and atRA have been shown to increase the expression of the retinoid-responsive gene RARβ2 in cultured chick neurons. nih.gov Furthermore, binding studies have demonstrated that both chick and murine RARβ2 receptors bind equally well to at-ddRA and atRA. nih.gov This suggests that at-ddRA supports neuronal development in chicks through its interaction with these nuclear receptors. nih.gov

F9 teratocarcinoma cells, a murine embryonal carcinoma cell line, serve as a valuable model for studying cellular differentiation. metododibella.orgnih.gov These cells can be induced to differentiate into endoderm-like cells in the presence of retinoids. metododibella.org Research has shown that this compound is an equipotent inducer of differentiation in F9 cells when compared to retinoic acid. nih.gov The process of differentiation in these cells is often monitored by observing morphological changes and measuring the production of specific biochemical markers, such as plasminogen activator. metododibella.org The induction of plasminogen activator synthesis is a dose-dependent effect of retinoids in F9 cultures. metododibella.org

Reconstructed skin models offer a more complex, three-dimensional system to study the effects of compounds on skin morphology, closely mimicking the in vivo environment. In these models, both this compound and retinoic acid have been shown to inhibit the process of keratinization at a concentration of 100 nM. nih.gov This demonstrates the similar biological activity of both retinoids in a tissue-like context. nih.gov

In Vivo Animal Models

In vivo models are essential for understanding the physiological and developmental effects of this compound in a whole organism.

The developing chick embryo, particularly its limb bud, is a classic model system for studying pattern formation and the role of morphogens during vertebrate development. nih.govbiologists.comutripoli.edu.ly Local application of retinoids to the anterior margin of the chick wing bud can lead to a duplication of the digit pattern along the anteroposterior axis. nih.gov

Fractionated extracts from whole chick embryos were tested for their ability to induce these digit duplications, leading to the identification of all-trans-3,4-didehydroretinoic acid as a novel, endogenous morphogenetically active compound in the limb bud. nih.gov It was found that this compound is generated in situ from retinol via a 3,4-didehydroretinol intermediate. nih.gov Crucially, these assays demonstrated that this compound and retinoic acid are equipotent in their ability to evoke digit duplications, suggesting the presence of at least two endogenous retinoids with morphogenetic properties in the chick limb. nih.gov

Biochemical and Molecular Assays

To understand the molecular mechanism of this compound, researchers utilize retinoid receptor binding assays to determine its affinity for various nuclear receptors. These assays typically involve competitive binding experiments using radiolabeled retinoic acid and nucleosol preparations from cells transiently transfected with specific retinoic acid receptors (RARs) and retinoid X receptors (RXRs). pnas.orgnih.gov

Studies have shown that all-trans-3,4-didehydroretinoic acid binds to RARα, RARβ, and RARγ with an affinity similar to that of all-trans-retinoic acid (atRA). nih.gov In contrast, ddRA exhibits a higher binding affinity for RXRα than atRA does. nih.gov The dissociation constants (Kd) provide a quantitative measure of this binding affinity. For instance, recombinant chick RARβ2 binds to both at-ddRA and atRA with a high affinity, demonstrating Kd values in the range of 0.7-2 nM. nih.gov These binding assays are crucial for establishing the direct interaction between ddRA and its nuclear receptors, which is the initial step in mediating its biological effects.

Table 1: Comparative Binding Affinities of Retinoids to Nuclear Receptors

| Retinoid | Receptor | Relative Binding Affinity/Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| all-trans-3,4-Didehydroretinoic Acid | RARα, β, γ | Same affinity as all-trans-Retinoic Acid | nih.gov |

| all-trans-3,4-Didehydroretinoic Acid | RXRα | Higher affinity than all-trans-Retinoic Acid | nih.gov |

| all-trans-3,4-Didehydroretinoic Acid | Chick RARβ2 | Kd = 0.7-2 nM | nih.gov |

| all-trans-Retinoic Acid | Chick RARβ2 | Kd = 0.7-2 nM | nih.gov |

| 9-cis-Retinoic Acid | RXRs (α, β, γ) | Kd = 14.1-18.3 nM | pnas.orgnih.gov |

Transcriptional activation assays are employed to assess the ability of this compound to activate gene expression through its interaction with nuclear receptors. nih.gov These assays often use reporter gene systems in cultured cells, such as CV-1 cells. nih.gov In this system, cells are co-transfected with an expression vector for a specific retinoid receptor and a reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase).

Research using such systems has revealed that ddRA induces RARα-mediated transcription to a similar extent as all-trans-retinoic acid. nih.gov However, ddRA demonstrates a 2- to 3-fold higher activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers when compared to atRA. nih.gov These findings indicate that ddRA is not only a potent activator of RAR-mediated pathways but also shows enhanced activity through RXR-containing receptor complexes.

Table 2: Transcriptional Activation Potential of this compound

| Receptor/Dimer | Ligand | Transcriptional Activation Level | Reference |

|---|---|---|---|

| RARα | all-trans-3,4-Didehydroretinoic Acid | Same magnitude as all-trans-Retinoic Acid | nih.gov |

| RXRα homodimers | all-trans-3,4-Didehydroretinoic Acid | 2- to 3-fold higher than all-trans-Retinoic Acid | nih.gov |

| RARβ-RXRα heterodimers | all-trans-3,4-Didehydroretinoic Acid | 2- to 3-fold higher than all-trans-Retinoic Acid | nih.gov |

To investigate the downstream effects of this compound on cellular processes, researchers analyze the expression of target genes. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are used to measure changes in messenger RNA (mRNA) levels of retinoid-responsive genes. researchgate.net

For example, studies in embryonic chick sympathetic neurons have shown that exposure to all-trans-ddRA leads to an increased expression of the retinoid-responsive gene RARbeta2, similar to the effect of all-trans-retinoic acid. nih.gov This type of analysis provides direct evidence that the binding of ddRA to its receptors translates into the regulation of specific gene networks. Immunofluorescence can also be used to visualize the protein products of these genes within cells and tissues, providing spatial information about the cellular response to ddRA.

Analytical Techniques for Retinoid Quantification and Identification

The accurate quantification and identification of this compound and other retinoids in biological samples are achieved through various analytical chemistry techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for separating and quantifying retinoids. aseancosmetics.orgresearchgate.netasean.org HPLC systems are often equipped with an ultraviolet (UV) detector set at a specific wavelength (e.g., 353 nm) to detect retinoic acid isomers. aseancosmetics.org

For unequivocal identification, HPLC can be coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.gov This combination allows for the determination of the molecular weight and fragmentation patterns of the compound, providing a high degree of certainty in its identification. Thin-layer chromatography (TLC) is another technique used for the identification of retinoids in various matrices, such as cosmetic products. aseancosmetics.orgasean.org These analytical methods are essential for metabolic studies, confirming the presence of ddRA in tissues, and for quality control of retinoid-containing preparations.

High-Performance Liquid Chromatography (HPLC) for Isolation and Measurement

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of retinoids, including this compound, from biological samples. nih.gov Its high resolution and sensitivity make it ideal for distinguishing between various retinoid isomers and metabolites which often possess very similar chemical properties. nih.gov

Reverse-phase HPLC is the most common modality used for retinoid analysis. In this setup, a nonpolar stationary phase (like a C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More nonpolar compounds, like retinoids, interact more strongly with the stationary phase, leading to longer retention times.

Research Findings:

In a seminal study, this compound was isolated from chick limb buds, leading to its identification as a novel morphogenetic signal. nih.gov The isolation process involved extraction of the tissue followed by fractionation using reverse-phase HPLC. This allowed for the separation of ddRA from other endogenous retinoids like all-trans-retinoic acid. nih.gov

The precise conditions for HPLC analysis can be tailored to optimize the separation of specific retinoids. For instance, a typical method for retinoic acid determination might use a C18 column with a mobile phase consisting of a mixture of methanol, water, and acetic acid, with detection at a wavelength of 340.3 nm. researchgate.net The retention time under specific chromatographic conditions is a key identifier for the compound. For example, in one study, isotretinoin (B22099) (13-cis-retinoic acid) was identified with a retention time of 2.78 minutes. nih.gov

The table below summarizes typical parameters used in the HPLC analysis of retinoic acid isomers, which are applicable to the study of this compound.

| Parameter | Value/Description | Application |

| Stationary Phase | Reverse-phase C18 column | Separation of nonpolar retinoids |

| Mobile Phase | Methanol:Water:Glacial Acetic Acid (90:10:0.5, v/v/v) researchgate.net | Elution of retinoids from the column |

| Flow Rate | 1.0 - 1.3 mL/min researchgate.netnih.gov | Control of separation time and resolution |

| Detection Wavelength | 340 - 354 nm researchgate.netnih.gov | UV detection of the conjugated double bond system in retinoids |

| Linearity Range | 0.2 - 80 µg/g nih.gov | Range of concentrations for accurate quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the structural elucidation and sensitive quantification of volatile and thermally stable compounds. For non-volatile compounds like retinoic acid, a derivatization step is typically required to increase their volatility.

In the context of this compound research, GC-MS can be employed to confirm the molecular weight and fragmentation pattern of the molecule, thereby providing definitive structural identification. The gas chromatograph separates the derivatized analyte from other components in the sample before it enters the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio.

Research Findings:

While direct GC-MS analysis of this compound is not extensively detailed in the provided literature, the methodology for other retinoids is well-established and directly applicable. For instance, a sensitive assay for retinoic acid in plasma has been developed using negative ion chemical ionization mass spectrometry, which can detect quantities as low as 75 picograms. researchgate.net This level of sensitivity is crucial when dealing with the low endogenous concentrations of retinoids in biological samples. researchgate.net

The process often involves an initial extraction and purification of the retinoid fraction from the biological sample, sometimes using HPLC. nih.gov The purified fraction is then derivatized to form a more volatile compound, such as a trimethylsilyl (B98337) (TMS) ester. nih.gov This derivative is then injected into the GC-MS system for analysis.

The table below outlines the key steps and components in a typical GC-MS analysis of a retinoid.

| Step/Component | Description | Purpose |

| Sample Preparation | Extraction from biological matrix, followed by HPLC purification. nih.gov | Isolation of the retinoid of interest. |

| Derivatization | Reaction with an agent like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov | To increase the volatility of the retinoic acid for GC analysis. |

| GC Column | Capillary column (e.g., HP-1 methyl siloxane). nih.gov | Separation of the derivatized analyte from other compounds. |

| Ionization Method | Electron Capture Negative Chemical Ionization. nih.gov | To generate ions from the analyte for mass analysis. |

| Mass Analyzer | Quadrupole or other mass filter. | Separation of ions based on their mass-to-charge ratio. |

| Detection | Measurement of ion abundance to generate a mass spectrum. | Provides information on molecular weight and structure. |

Spectrophotometric Methods for Purity and Concentration Assessment

Spectrophotometry is a fundamental and widely used technique for the quantitative analysis of compounds that absorb light. For retinoids like this compound, which possess a conjugated polyene chain, UV-Visible spectrophotometry is particularly useful. The Beer-Lambert law forms the basis of this method, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This method is commonly used to determine the concentration of stock solutions of retinoids and to assess their purity. nih.gov The characteristic absorption spectrum and the wavelength of maximum absorbance (λmax) are key identifiers for a specific retinoid.

Research Findings:

The purity and concentration of retinoid stock solutions are routinely verified using spectrophotometry before their use in biological assays or as standards for other analytical techniques. nih.gov By measuring the absorbance at the λmax and using the known extinction coefficient for the specific retinoid in a given solvent, the concentration can be accurately calculated. Any significant deviation from the expected λmax or the presence of extraneous peaks in the spectrum can indicate the presence of impurities or degradation of the compound.

The table below provides an example of spectrophotometric data for a related retinoid, which illustrates the principles applied to this compound.

| Parameter | Value | Significance |

| Solvent | Ethanol nih.gov | The absorption spectrum of a compound can be influenced by the solvent. |

| Wavelength of Maximum Absorbance (λmax) | Specific to the retinoid isomer | A key characteristic for identification. |

| Molar Extinction Coefficient (ε) | A constant for a given compound at a specific wavelength and in a particular solvent | Used in the Beer-Lambert equation to calculate concentration. |

| Linearity Range | e.g., 0.64 to 15.0 mg L-1 scielo.br | The concentration range over which the Beer-Lambert law is obeyed. |

| Cuvette Path Length | Typically 1 cm nih.govscielo.br | A standard path length used in spectrophotometric measurements. |

Isotopic Labeling and Tracing Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), the molecule can be "tagged" and its journey through various metabolic pathways can be followed.

In the study of this compound, isotopic labeling can be used to investigate its biosynthesis from precursors like retinol or retinal, and to identify its catabolic products. This is achieved by administering a labeled precursor and then analyzing biological samples for the presence of the label in ddRA and its metabolites.

Research Findings:

Studies on retinoid metabolism have successfully employed isotopic labeling to understand the complex network of enzymatic reactions involved. For example, deuterium-labeled retinol has been used to estimate total body stores of vitamin A. nih.gov The principle of this approach can be extended to trace the conversion of retinol to this compound.

The analytical workflow for such studies typically involves administering the isotopically labeled compound, followed by the extraction of retinoids from tissues or fluids at various time points. The extracted samples are then analyzed by a sensitive mass spectrometry-based technique, such as LC-MS/MS or GC-MS, which can differentiate between the labeled and unlabeled forms of the molecule based on their mass difference.

The table below outlines the general steps involved in an isotopic labeling study for metabolic pathway elucidation.

| Step | Description | Analytical Technique |

| 1. Synthesis/Acquisition of Labeled Precursor | A precursor to this compound (e.g., retinol) is synthesized with an isotopic label (e.g., deuterium). | N/A |

| 2. Administration to Biological System | The labeled precursor is introduced into the cell culture, tissue, or whole organism being studied. | N/A |

| 3. Sample Collection | Biological samples (tissues, plasma, etc.) are collected at different time points. | N/A |

| 4. Extraction and Purification | Retinoids are extracted from the samples and purified, often using HPLC. nih.gov | HPLC |

| 5. Mass Spectrometric Analysis | The purified extract is analyzed by GC-MS or LC-MS/MS to detect and quantify the labeled this compound and its metabolites. nih.govnih.gov | GC-MS, LC-MS/MS |

| 6. Data Analysis | The pattern of label incorporation is analyzed to map the metabolic pathways. | N/A |

Therapeutic Potential and Clinical Implications of 3,4 Didehydroretinoic Acid Research

Cancer Research and Chemoprevention Strategies

Demonstrated Anti-Cancer Effects in Cellular Models

3,4-Didehydroretinoic acid (ddRA) has demonstrated notable anti-cancer properties in various cellular models. Like other retinoids, ddRA can induce cell differentiation and inhibit cell proliferation, which are crucial mechanisms in combating cancer. nih.gov For instance, retinoids have been shown to suppress tumorigenesis by restricting angiogenesis and inducing cell cycle arrest and apoptosis. mdpi.com The anti-cancer activities of retinoids are often mediated through the regulation of gene signaling pathways. nih.gove-century.us When retinoids bind to nuclear receptors like Retinoic Acid Receptors (RARs), the resulting complex can modulate gene expression to inhibit the proliferation of cancer cells. nih.gove-century.us

Studies have shown that All-trans-retinoic acid (ATRA), a related compound, can inhibit the growth of human leukemia cells and shows promise as a chemotherapeutic agent for acute promyelocytic cancer. nih.gov Furthermore, restoring retinoid signaling is being explored as a therapeutic option in pancreatic cancer. nih.gov In vitro experiments have revealed that retinoic acid can lead to a significant decrease in the viability of breast cancer cells by inducing apoptosis. nih.gov

Interactive Data Table: Effects of Retinoids on Cancer Cells In Vitro

| Retinoid | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Retinoic Acid | Breast Cancer Cells (AMJ13, MCF-7, CAL-51) | Increased apoptosis and reduced cell viability. | nih.gov |

| All-trans-retinoic acid (ATRA) | Human Leukemia Cells | Inhibition of cell growth. | nih.gov |

| Fenretinide | Squamous Cell Carcinoma Cells (A431) | Potent induction of apoptosis. | mdpi.com |

Potential in Chemotherapy and Chemoprevention Strategies

Retinoids, including this compound, hold significant potential in both chemotherapy and chemoprevention. nih.gov They have been investigated for their ability to delay or reverse the progression of cancer. uspharmacist.com The success of ATRA in treating acute promyelocytic leukemia has spurred research into the use of retinoids for other cancers. nih.gov Combination therapies, where retinoids are used alongside other chemotherapy drugs, have shown enhanced anti-cancer effects. e-century.us

Chemoprevention with retinoids has been particularly studied in head and neck cancers to prevent the occurrence of second primary tumors. uspharmacist.com High doses of retinoids have demonstrated activity against premalignant lesions like oral leukoplakia. uspharmacist.com Synthetic retinoids are also being developed with the aim of having higher selectivity, stronger effectiveness, and lower toxicity. e-century.us

Role in Specific Cancer Types, including Squamous Cell Carcinoma and Others

The skin contains a unique retinoid, 3,4-didehydroretinol (ddRetinol), and its derivatives, including this compound (ddRA). nih.gov Research has highlighted the role of retinoids in cutaneous squamous cell carcinoma (cSCC). nih.gov Vitamin A deficiency can lead to squamous metaplasia, and topical application of retinoic acid has been shown to inhibit papilloma formation in animal models of skin cancer. nih.gov

In oral squamous cell carcinomas, retinoic acid has been found to induce an anti-angiogenic phenotype in cultured cells. nih.gov This suggests that retinoids can inhibit the formation of new blood vessels that tumors need to grow. While oral synthetic retinoids can help prevent the recurrence of cSCC, their use in chemoprevention is limited by side effects. nih.gov

Interactive Data Table: Retinoid Activity in Specific Cancers

| Cancer Type | Retinoid Action | Key Findings | Reference |

|---|---|---|---|

| Cutaneous Squamous Cell Carcinoma (cSCC) | Inhibition of tumorigenesis | Topical retinoic acid inhibited papilloma formation in a mouse model. | nih.gov |

| Oral Squamous Cell Carcinoma | Anti-angiogenic effects | Retinoic acid induced an anti-angiogenic phenotype in cultured tumor cells. | nih.gov |

| Acute Promyelocytic Leukemia (APL) | Differentiation therapy | ATRA has become a highly successful treatment, leading to a high cure rate. | mdpi.com |

Insights into Retinoid Resistance and Sensitivity in Oncology

A significant challenge in retinoid-based cancer therapy is the development of resistance. nih.gov Some cancer cells become unresponsive to retinoids, limiting their therapeutic effectiveness. nih.gov Research has shown that the overexpression of a protein called AEG-1 can block the effects of retinoic acid in acute myeloid leukemia and liver cancer by binding to retinoid X receptors (RXR). the-hospitalist.org

The enzyme CYP26A1, which oxidizes and inactivates retinoic acid, has been found to be upregulated in some cancers, contributing to resistance. nih.gov To overcome these challenges, synthetic retinoids that are resistant to degradation by CYP26 enzymes are being developed. mdpi.com Additionally, understanding the mechanisms of resistance, such as the loss of RARβ expression, is crucial for developing more effective retinoid-based therapies. bohrium.com

Dermatological Research and Skin Health

Contribution to Keratinocyte Physiology and Skin Homeostasis

This compound is an endogenous retinoid found in the skin and plays a role in skin physiology. nih.gov It has biological activities similar to retinoic acid in human keratinocytes. nih.gov Both compounds are potent inducers of differentiation in F9 teratocarcinoma cells and can inhibit keratinization in reconstructed skin models. nih.gov

Retinoids are essential for regulating the growth and differentiation of epidermal keratinocytes. umich.edu They influence the production of keratins, which are key structural proteins in the skin. mdpi.com In cultured keratinocytes, both this compound and retinoic acid inhibit the production of transglutaminase, an enzyme involved in the final stages of keratinocyte differentiation. nih.gov The formation of 3,4-didehydroretinol from retinol (B82714) has been shown to occur in cultured human keratinocytes, highlighting the role of these cells in the metabolism of this unique retinoid. nih.gov Exogenous retinoic acid can also influence the metabolism of retinol and 3,4-didehydroretinol in keratinocytes, affecting the endogenous production of active retinoids. plu.mxnih.gov

Implications for the Pathogenesis and Treatment of Dermatoses (e.g., Psoriasis)

The therapeutic landscape for chronic inflammatory skin diseases like psoriasis has been significantly influenced by retinoids, which are derivatives of vitamin A. papaa.orgnih.gov Psoriasis is characterized by the hyperproliferation and abnormal differentiation of keratinocytes, driven by a complex interplay of immune factors. wikipedia.orgdrugbank.com The pathogenesis involves dysregulation of immunological cells, with T-helper 17 (Th17) cells playing a key role. nih.gov These cells produce various cytokines, including interleukins (IL-17A, IL-22) and tumor necrosis factor-alpha (TNF-α), which stimulate keratinocyte proliferation and inflammation. nih.govnih.gov

Retinoids, such as the synthetic retinoid acitretin, are an established systemic treatment for severe psoriasis. nih.gov Their mechanism of action involves normalizing keratinocyte proliferation and differentiation, thereby addressing the hallmark epidermal changes in psoriasis. nih.gov Retinoids exert their effects by acting through nuclear receptors to modulate transcriptional processes. nih.gov They can reduce the formation of cytokines and interleukins, which are key chemical mediators of inflammation in the body. papaa.org Research has indicated that altered vitamin A metabolism, specifically an increase in the formation of retinoic acid, occurs in psoriatic lesions. drugbank.com

While direct clinical application of this compound for psoriasis is not established, its role as a natural, biologically active retinoid positions it as a compound of interest. Studies on cultured human skin have shown that this compound, along with other retinoids, can influence the metabolism of vitamin A in the skin. nih.gov Specifically, it has been shown to markedly inhibit the formation of 3,4-[3H]didehydroretinol from [3H]retinol in cultured human keratinocytes. nih.gov This interference with the cutaneous vitamin A metabolic pathway is a critical aspect of retinoid action. nih.gov Understanding how endogenous retinoids like this compound participate in and modulate the complex network of vitamin A metabolism in the skin could provide further insights into the pathogenesis of hyperproliferative dermatoses and pave the way for novel therapeutic strategies.

Applications in Developmental and Regenerative Medicine Research

Leveraging Insights from its Morphogenetic Roles in Embryonic Systems

The essential role of Vitamin A and its active metabolite, retinoic acid, in signal transduction pathways that regulate embryonic development is well-established. nih.govnih.gov Both a deficiency and an excess of vitamin A during embryogenesis can lead to congenital malformations, highlighting the need for tight regulation of retinoid levels. nih.govsciencedaily.com Retinoic acid is a crucial signaling molecule for numerous developmental processes, including the formation of the heart, central nervous system, and other organs. sciencedaily.commdpi.comresearchgate.net

Research into the molecular agents guiding embryonic patterning led to the identification of this compound as a significant endogenous morphogen. A pivotal study identified all-trans-3,4-didehydroretinoic acid as a novel, naturally occurring, morphogenetically active compound in the chick embryo limb bud. nih.gov This discovery was significant as it demonstrated that retinoic acid was not the sole retinoid with morphogenetic properties in the developing limb. nih.gov